Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate
Overview
Description
Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine ring system substituted with a chloro group, a hydroxy group, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate is a compound that belongs to the class of 1,8-naphthyridines . This class of compounds has been found to exhibit diverse biological activities . .
Mode of Action
It is known that 1,8-naphthyridines, in general, have diverse biological activities . They interact with their targets, leading to changes that result in their biological effects.
Biochemical Pathways
1,8-naphthyridines, in general, are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities of 1,8-naphthyridines , it can be inferred that the compound may have multiple effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate. For instance, this compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalysis. This interaction can lead to the modulation of metabolic pathways and cellular processes. Additionally, this compound has been shown to interact with proteins involved in signal transduction, influencing cellular responses to external stimuli .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression patterns. This modulation can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been reported to affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to inhibition or activation of their functions. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. Additionally, it can interact with transcription factors, modulating their ability to regulate gene expression. These interactions result in changes in cellular processes and functions, highlighting the importance of this compound in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged experimentation. It may degrade over time, leading to a decrease in its efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular processes, making it a valuable tool for investigating chronic biochemical changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. Studies have shown that this compound has a threshold effect, where its efficacy plateaus beyond a certain concentration. Additionally, high doses of this compound can cause cellular toxicity, leading to adverse outcomes in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can inhibit or activate specific enzymes, thereby altering the flux of metabolites through different pathways. For example, this compound can inhibit enzymes involved in glycolysis, leading to changes in glucose metabolism. Additionally, it can interact with cofactors, influencing their availability and activity in metabolic reactions. These interactions highlight the role of this compound in regulating metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. This compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins, influencing its localization and accumulation. Studies have shown that this compound can accumulate in specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. This compound can be directed to particular cellular compartments through targeting signals or post-translational modifications. For instance, this compound may contain nuclear localization signals that direct it to the nucleus, where it can interact with transcription factors and modulate gene expression. Additionally, it can be targeted to mitochondria, influencing mitochondrial function and cellular metabolism. The subcellular localization of this compound is crucial for its role in regulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-2-hydroxy-1,8-naphthyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 6-chloro-2-oxo-1,8-naphthyridine-3-carboxylate.
Reduction: Formation of Ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate.
Substitution: Formation of Ethyl 6-substituted-2-hydroxy-1,8-naphthyridine-3-carboxylate derivatives.
Scientific Research Applications
Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Studied for its potential use in the development of new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of novel materials with specific chemical properties.
Comparison with Similar Compounds
Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives such as:
6-chloro-2-hydroxy-1,8-naphthyridine: Lacks the ethyl ester group, which may affect its solubility and reactivity.
Ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate: Lacks the chloro group, which may influence its biological activity.
6-chloro-1,8-naphthyridine-3-carboxylate: Lacks the hydroxy group, which may impact its chemical reactivity and binding properties.
The presence of the chloro, hydroxy, and ethyl ester groups in this compound makes it unique and potentially more versatile in various applications compared to its analogs.
Properties
IUPAC Name |
ethyl 6-chloro-2-oxo-1H-1,8-naphthyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-17-11(16)8-4-6-3-7(12)5-13-9(6)14-10(8)15/h3-5H,2H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKHFLOAHTUJBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2NC1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201139171 | |
Record name | 1,8-Naphthyridine-3-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201139171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330583-64-6 | |
Record name | 1,8-Naphthyridine-3-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330583-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Naphthyridine-3-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201139171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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